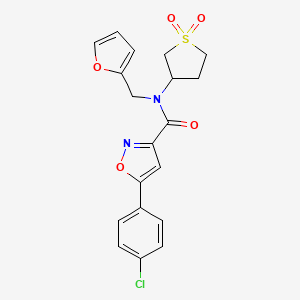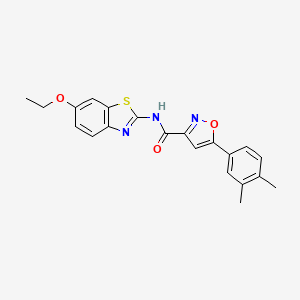![molecular formula C19H29N3O4S B11345124 1-(benzylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11345124.png)
1-(benzylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a piperidine ring, and a phenylmethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1-phenylmethanesulfonyl chloride with piperidine-4-carboxamide under basic conditions to form the intermediate. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography might be employed to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding receptor-ligand interactions .
Medicine
In medicinal chemistry, N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Piperidine: Another simpler compound with a piperidine ring.
Phenylmethanesulfonyl Chloride: A precursor used in the synthesis of the target compound.
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of morpholine, piperidine, and phenylmethanesulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Eigenschaften
Molekularformel |
C19H29N3O4S |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-benzylsulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H29N3O4S/c23-19(20-8-11-21-12-14-26-15-13-21)18-6-9-22(10-7-18)27(24,25)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,20,23) |
InChI-Schlüssel |
CFRXUTMUIDCBQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11345044.png)
![N-(2,4-dimethylpentan-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345049.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11345063.png)
![(4-Benzylpiperazin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11345065.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11345070.png)
![Ethyl 4-({[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11345079.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11345086.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11345088.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11345094.png)
![2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11345098.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11345103.png)
![5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345108.png)
